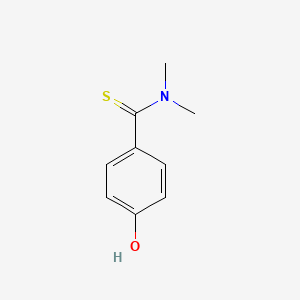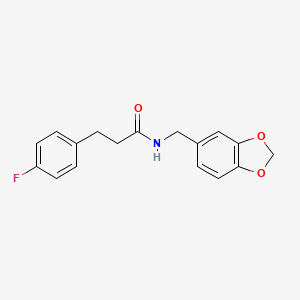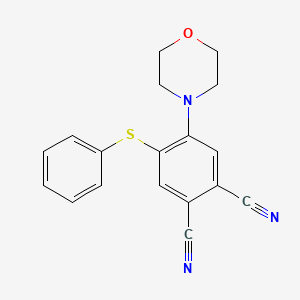![molecular formula C19H22N4O3S B3748551 1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B3748551.png)
1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone
描述
1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone ring, a piperazine moiety, and a pyridyl group
准备方法
The synthesis of 1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves multiple steps, including the formation of the piperazine and pyrrolidinone rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may involve the use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols .
化学反应分析
1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridyl moieties, often using reagents like alkyl halides or sulfonyl chlorides.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
科学研究应用
1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of 1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrolidinone moieties allow the compound to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
相似化合物的比较
1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone can be compared to other compounds with similar structures, such as:
Piperazine derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.
Pyrrolidinone derivatives: Compounds with a pyrrolidinone ring often have comparable chemical reactivity and biological properties.
Pyridyl-containing compounds: The presence of a pyridyl group can influence the compound’s binding affinity and specificity for certain targets
Overall, this compound stands out due to its unique combination of functional groups, which contribute to its diverse applications and potential therapeutic benefits.
属性
IUPAC Name |
1-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-19-5-3-11-23(19)16-6-8-17(9-7-16)27(25,26)22-14-12-21(13-15-22)18-4-1-2-10-20-18/h1-2,4,6-10H,3,5,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMKQMBXMIPYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3,4-DIMETHOXYPHENYL)-8-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3748477.png)
![N-(2-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3748492.png)
![N-{2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3748499.png)
![3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA](/img/structure/B3748503.png)
![N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B3748509.png)
![N-(4-methylphenyl)-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B3748515.png)


![dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate](/img/structure/B3748524.png)
METHANETHIONE](/img/structure/B3748533.png)
![N'~1~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE](/img/structure/B3748540.png)

![4-[(4-CHLOROPHENYL)SULFANYL]-2-CYANO-5-MORPHOLINOPHENYL CYANIDE](/img/structure/B3748546.png)
![ethyl 2-[(2,4-dibromophenoxy)methyl]-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B3748566.png)
